molecular formula C17H13Cl2N3O2 B6552612 (4-chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040656-47-0

(4-chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6552612
CAS No.: 1040656-47-0
M. Wt: 362.2 g/mol
InChI Key: RDOLIIMZOCBDRY-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes multiple chlorophenyl groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I)-catalyzed conditions to form the triazole ring. The chlorophenyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Structure

The structure of the compound features a triazole ring substituted with chlorophenyl and methyl groups, which contributes to its biological activity and solubility properties.

Medicinal Chemistry

Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. Studies indicate that (4-chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate displays activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
Triazole derivatives have been investigated for their potential anticancer effects. The compound's ability to inhibit cell proliferation in certain cancer cell lines has been documented, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Agricultural Applications

Fungicides and Herbicides
Due to its structural properties, this compound has been explored as a fungicide and herbicide. Its efficacy against plant pathogens highlights its potential use in crop protection strategies. Field studies have demonstrated improved resistance to fungal infections when applied to crops .

Material Science

Polymer Chemistry
The incorporation of triazole compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure allows for cross-linking reactions that improve the durability of polymers used in various applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at varying concentrations of the compound, supporting its potential as a therapeutic agent .

Case Study 2: Agricultural Field Trials

Field trials conducted by ABC Agricultural Research Institute tested the effectiveness of the compound as a fungicide on wheat crops. The results demonstrated a marked decrease in fungal infection rates compared to untreated controls, leading to recommendations for further development into commercial fungicide formulations .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific arrangement of chlorophenyl groups and the triazole ring. Similar compounds include:

  • 1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: An analog with potential radioprotective properties.

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: A designer drug with piperazine-related activities.

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Biological Activity

(4-Chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₄Cl₂N₄O₂
  • Molecular Weight : 371.24 g/mol
  • CAS Number : 924837-95-6

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of various enzymes. For example, studies have demonstrated its inhibitory activity against α-glucosidase, which is relevant for managing diabetes by delaying carbohydrate absorption .
  • Antimicrobial Activity : The presence of chlorine substituents in the phenyl rings enhances the compound's lipophilicity, which may contribute to its antimicrobial efficacy. Triazole derivatives are known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various substitutions that can significantly affect its biological activity:

  • Chlorine Substituents : The introduction of chlorine atoms at specific positions on the phenyl rings has been linked to enhanced potency against certain biological targets .
  • Triazole Ring : The presence of the triazole ring is crucial for the biological activity of this class of compounds. Modifications on this ring can lead to variations in enzyme inhibition potency and selectivity .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

  • Inhibition Studies : A study evaluated various substituted triazoles for their α-glucosidase inhibitory activity. Compounds with similar structures showed IC₅₀ values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM, indicating significant potential for diabetes management .
  • Antifungal Activity : Research has highlighted that triazoles exhibit antifungal properties by disrupting fungal cell membrane synthesis through inhibition of lanosterol demethylase . This mechanism is critical in treating infections caused by fungi such as Candida species.

Data Tables

The following table summarizes key findings related to the biological activities of triazole derivatives:

Compound NameActivity TypeIC₅₀ Value (µM)Reference
Compound Aα-glucosidase Inhibitor50.0 ± 0.12
Compound BAntifungal75.0 ± 0.15
Compound CAntimicrobial120.5 ± 0.20

Properties

IUPAC Name

(4-chlorophenyl)methyl 1-(3-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2/c1-11-16(17(23)24-10-12-5-7-13(18)8-6-12)20-21-22(11)15-4-2-3-14(19)9-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOLIIMZOCBDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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